1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol
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Overview
Description
1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of high-efficiency organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol can be compared with other dibenzofuran derivatives, such as:
Dibenzo[b,d]furan: The parent compound without additional substituents.
Dibenzo[b,d]thiophene: A sulfur-containing analog with similar structural features.
Dibenzo[b,d]furan-1-ol: Another hydroxylated derivative with different substitution patterns. The presence of chlorine and fluorine in this compound imparts unique chemical properties, making it distinct from its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H10ClFO2 |
---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)dibenzofuran-2-ol |
InChI |
InChI=1S/C18H10ClFO2/c19-10-5-6-11(13(20)9-10)17-14(21)7-8-16-18(17)12-3-1-2-4-15(12)22-16/h1-9,21H |
InChI Key |
UHCKODQJYPKSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3C4=C(C=C(C=C4)Cl)F)O |
Origin of Product |
United States |
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